molecular formula C19H18F3N3O B1521806 {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1186194-71-7

{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine

Cat. No.: B1521806
CAS No.: 1186194-71-7
M. Wt: 361.4 g/mol
InChI Key: LWTJGYWJAGSZPV-UHFFFAOYSA-N
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Description

{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine is an organic compound featuring both benzyloxyphenyl and trifluoromethyl-imidazol groups in its structure. This particular configuration makes it an interesting subject for various scientific explorations due to its potential reactivity and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine typically involves several key steps, including:

  • Benzyloxyphenyl Compound Synthesis: : This involves the alkylation of phenol using benzyl halides under basic conditions to yield the benzyloxyphenyl derivative.

  • Formation of Imidazol Derivative: : The trifluoromethyl-imidazol group is synthesized via the cyclization of appropriate precursors, often under acidic or basic conditions, sometimes requiring catalysis.

  • Final Coupling Reaction: : The coupling of the benzyloxyphenyl and trifluoromethyl-imidazol intermediates is typically achieved through nucleophilic substitution or other suitable coupling reactions in the presence of appropriate catalysts and solvents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors, employing optimized reaction conditions to ensure high yields and purity. High-pressure reactors and specialized catalysts might be used to facilitate the coupling steps and other critical reactions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, resulting in the formation of benzoquinone derivatives.

  • Reduction: : Reduction reactions can target the imidazol moiety, leading to the formation of less complex amine derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and imidazol rings, introducing diverse functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents, strong bases or acids, and sometimes organometallic reagents under controlled temperatures.

Major Products Formed

  • From Oxidation: : Benzoquinone derivatives.

  • From Reduction: : Simplified amine derivatives.

  • From Substitution: : Various substituted phenyl and imidazol derivatives, depending on the substituent introduced.

Scientific Research Applications

This compound finds application in several areas of scientific research:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its therapeutic potential, possibly as a precursor to pharmacologically active agents.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials due to its unique functional groups.

Comparison with Similar Compounds

Comparison

When compared to other compounds with similar structural motifs, such as phenylmethyl-imidazol derivatives:

    List of Similar Compounds

    • **{[4-(methoxy)phenyl]methyl}({[4-methyl-1H-imidazol-2-yl]methyl})amine

    • **{[4-(ethoxy)phenyl]methyl}({[4-chloro-1H-imidazol-2-yl]methyl})amine

    This comprehensive outline provides a detailed exploration of {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds. What next?

    Properties

    IUPAC Name

    1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18F3N3O/c20-19(21,22)17-11-24-18(25-17)12-23-10-14-6-8-16(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,11,23H,10,12-13H2,(H,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LWTJGYWJAGSZPV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=NC=C(N3)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18F3N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    361.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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